molecular formula C22H30O3 B15192478 6beta,17-Dihydroxy-3,5-cyclo-5alpha,17alpha-pregn-20-ene-21-carboxylic acid gamma-lactone CAS No. 7247-99-6

6beta,17-Dihydroxy-3,5-cyclo-5alpha,17alpha-pregn-20-ene-21-carboxylic acid gamma-lactone

Cat. No.: B15192478
CAS No.: 7247-99-6
M. Wt: 342.5 g/mol
InChI Key: OUBYDRMNFCCAQT-IYDFACBSSA-N
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Description

The compound identified by the Unique Ingredient Identifier (UNII) C39P2J2358 is known as 6.beta.,17-dihydroxy-3,5-cyclo-5.alpha.,17.alpha.-pregn-20-ene-21-carboxylic acid gamma-lactone. This compound is characterized by its molecular formula C22H30O3 . It is a non-proprietary, unique, and unambiguous identifier linked to the substance’s molecular structure or descriptive information .

Preparation Methods

The preparation of 6.beta.,17-dihydroxy-3,5-cyclo-5.alpha.,17.alpha.-pregn-20-ene-21-carboxylic acid gamma-lactone involves several synthetic routes and reaction conditions. Common methods include:

Chemical Reactions Analysis

6.beta.,17-dihydroxy-3,5-cyclo-5.alpha.,17.alpha.-pregn-20-ene-21-carboxylic acid gamma-lactone undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons by a molecule, atom, or ion.

    Reduction: This reaction involves the gain of electrons by a molecule, atom, or ion.

    Substitution: This reaction involves the replacement of an atom or a group of atoms in a molecule with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6.beta.,17-dihydroxy-3,5-cyclo-5.alpha.,17.alpha.-pregn-20-ene-21-carboxylic acid gamma-lactone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6.beta.,17-dihydroxy-3,5-cyclo-5.alpha.,17.alpha.-pregn-20-ene-21-carboxylic acid gamma-lactone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

6.beta.,17-dihydroxy-3,5-cyclo-5.alpha.,17.alpha.-pregn-20-ene-21-carboxylic acid gamma-lactone can be compared with other similar compounds, such as:

  • 6.beta.,17-dihydroxy-3,5-cyclo-5.alpha.,17.alpha.-pregn-20-ene-21-carboxylic acid delta-lactone
  • 6.beta.,17-dihydroxy-3,5-cyclo-5.alpha.,17.alpha.-pregn-20-ene-21-carboxylic acid beta-lactone

These compounds share similar molecular structures but differ in the specific arrangement of atoms and functional groups. The uniqueness of 6.beta.,17-dihydroxy-3,5-cyclo-5.alpha.,17.alpha.-pregn-20-ene-21-carboxylic acid gamma-lactone lies in its specific molecular configuration and the resulting chemical and biological properties .

Properties

CAS No.

7247-99-6

Molecular Formula

C22H30O3

Molecular Weight

342.5 g/mol

IUPAC Name

(1'S,2'R,5R,5'R,7'R,8'R,10'R,11'S,15'S)-8'-hydroxy-2',15'-dimethylspiro[furan-5,14'-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecane]-2-one

InChI

InChI=1S/C22H30O3/c1-19-8-4-16-14(15(19)5-9-21(19)10-6-18(24)25-21)11-17(23)22-12-13(22)3-7-20(16,22)2/h6,10,13-17,23H,3-5,7-9,11-12H2,1-2H3/t13-,14+,15+,16+,17-,19+,20-,21-,22+/m1/s1

InChI Key

OUBYDRMNFCCAQT-IYDFACBSSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@@]1(C3)[C@@H](C[C@@H]4[C@@H]2CC[C@]5([C@H]4CC[C@@]56C=CC(=O)O6)C)O

Canonical SMILES

CC12CCC3C1(C3)C(CC4C2CCC5(C4CCC56C=CC(=O)O6)C)O

Origin of Product

United States

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